
(2,5-二氧代吡咯烷-1-基) 5-(2-羟乙氧基)-4-氧代戊酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chemical of interest in the field of medicinal chemistry . It has been found to increase monoclonal antibody production .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . After the reaction is completed, the excess of LiAlH4 is neutralized by the addition of 10% NaOH at 0 °C. The reaction mixture is then filtered and the obtained solution is extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H18N2O8 .Chemical Reactions Analysis
The compound has been found to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .科学研究应用
Anticonvulsant Research
Application: The compound has been studied for its potential as an anticonvulsant. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives showing potent anticonvulsant properties .
Results: One particular compound demonstrated significant anticonvulsant activity and a favorable safety profile, with a median effective dose (ED50) MES of 45.6 mg/kg and ED50 6 Hz (32 mA) of 39.5 mg/kg .
Pain Management
Application: The same series of compounds has shown activity in pain models, suggesting potential applications in pain management .
Results: The compounds were effective in these models, indicating their potential use in developing new pain management therapies .
Molecular Synthesis
Application: The compound serves as a reagent in the synthesis of biologically active molecules .
Results: This application facilitates the creation of various molecules with potential biological activity, enhancing the efficiency of synthetic processes .
Protein Crosslinking
Application: It is used as a protein crosslinker, reacting with antibodies to modify lysine residues .
Results: This application is crucial for bioconjugation processes, which are essential in developing diagnostic and therapeutic agents .
作用机制
Target of Action
Related compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues . This suggests that the compound could potentially interact with a wide range of proteins, depending on the specific environment and conditions.
Mode of Action
It’s known that related compounds can react with proteins to modify lysine residues . This modification could potentially alter the function of the protein, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could potentially have good bioavailability, although further studies would be needed to confirm this.
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate involves the reaction of 5-(2-hydroxyethoxy)-4-oxopentanoic acid with pyrrolidine and a coupling agent to form the desired compound.", "Starting Materials": [ "5-(2-hydroxyethoxy)-4-oxopentanoic acid", "Pyrrolidine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 5-(2-hydroxyethoxy)-4-oxopentanoic acid and pyrrolidine in a suitable solvent (e.g. DMF, DMSO) and stir at room temperature for 1-2 hours.", "Step 2: Add the coupling agent to the reaction mixture and stir for an additional 2-3 hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound, (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate." ] } | |
CAS 编号 |
78274-32-5 |
产品名称 |
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |
分子式 |
C11H15NO7 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |
InChI |
InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |
InChI 键 |
OVPTZXRXNNJKSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
同义词 |
methoxypolyethylene glycol succinimidylsuccinate ss-PEG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



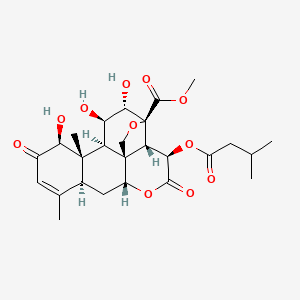
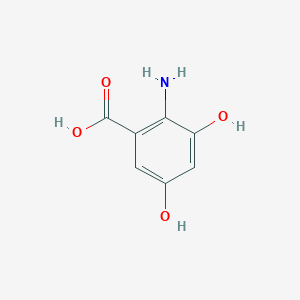
![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)

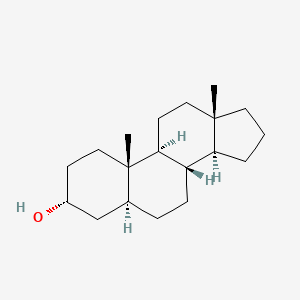
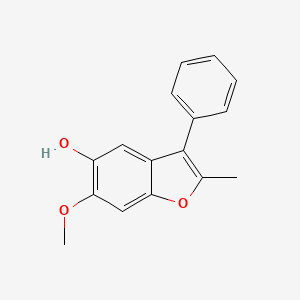
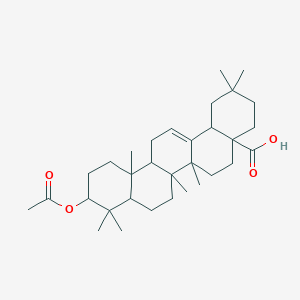
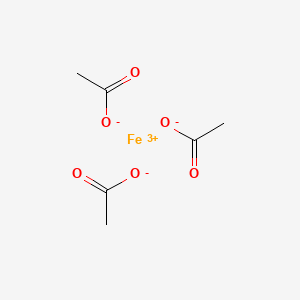


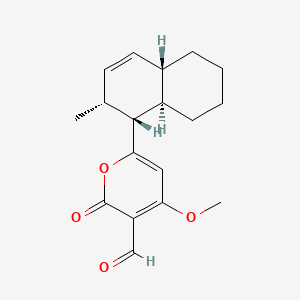
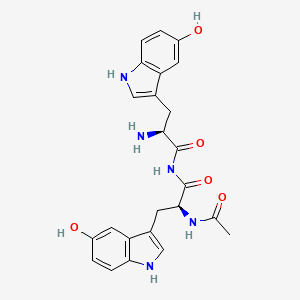
![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)
![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)